molecular formula C10H11N3O2S B2633435 2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 688793-17-1

2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2633435
CAS No.: 688793-17-1
M. Wt: 237.28
InChI Key: AOIBLZXGLOLRJQ-UHFFFAOYSA-N
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Description

2-Mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS Number: 688793-17-1) is a high-purity pyrimidine derivative supplied for research and development purposes. With a molecular formula of C10H11N3O2S and a molecular weight of 237.28 g/mol, this compound is a structurally versatile scaffold in medicinal chemistry . The pyrimidine nucleus is a fundamental heterocycle in medicinal chemistry, serving as a critical building block in nucleic acids (DNA and RNA) and essential vitamins such as riboflavin and thiamine . Derivatives of this core structure demonstrate a wide spectrum of significant pharmacological activities, making them valuable for developing new therapeutic agents . Specifically, 2-mercapto-substituted pyrimidin-4(3H)-one derivatives serve as key synthetic intermediates and building blocks for novel poly(pyrimidine) systems, which can be further functionalized through regioselective alkylation to explore structure-activity relationships . This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference. Researchers must handle this material as a potentially hazardous chemical with appropriate safety precautions.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-15-6-5-13-9(14)7-3-2-4-11-8(7)12-10(13)16/h2-4H,5-6H2,1H3,(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIBLZXGLOLRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(NC1=S)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate pyrimidine derivatives with thiol-containing compounds. One common method involves the use of microwave irradiation to expedite the reaction process. For instance, using dimethylformamide (DMF) as a solvent and iodine (I2) as a catalyst can significantly reduce the reaction time compared to conventional heating methods .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of microwave-assisted synthesis and environmentally benign solvents, are likely to be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can yield a wide range of derivatives with varying biological activities .

Scientific Research Applications

The compound has shown promise in various biological assays, indicating its potential as a therapeutic agent. Key areas of research include:

  • Antimicrobial Activity : Studies have demonstrated that 2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibits significant antimicrobial properties against various bacterial strains. This makes it a candidate for further development as an antibiotic agent .
  • Anticancer Properties : Preliminary research suggests that the compound may possess anticancer activity. In vitro studies indicate that it can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Therapeutic Applications

The potential therapeutic applications of this compound are extensive:

  • Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses. The mechanism is hypothesized to involve inhibition of viral replication .
  • Anti-inflammatory Effects : Some studies have suggested that this compound may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have explored the efficacy and safety profiles of compounds similar to this compound:

  • Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated the antimicrobial effectiveness of this compound against resistant bacterial strains, highlighting its potential role in combating antibiotic resistance .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. These findings warrant further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of 2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets. The thiol group is particularly reactive and can form covalent bonds with biological molecules, disrupting their normal function. This compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Pyridopyrimidinones are compared to thienopyrimidinones (e.g., thieno[2,3-d]pyrimidin-4(3H)-ones), which replace the pyridine ring with a thiophene. Thienopyrimidinones exhibit distinct electronic properties due to sulfur’s lower electronegativity, influencing their biological activity.

Table 1: Core Heterocycle Comparison

Compound Class Key Features Biological Activity
Pyrido[2,3-d]pyrimidin-4(3H)-ones Nitrogen-rich, polarizable core EGFR inhibition (IC50: 7–25 μM)
Thieno[2,3-d]pyrimidin-4(3H)-ones Sulfur-containing, lipophilic core Melanogenesis modulation
Substituent Effects
  • Mercapto Group (-SH): The 2-mercapto group is critical for hydrogen bonding and metal coordination. For instance, 5-(4-chlorophenyl)-2-mercapto-7-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (2b) showed strong antimicrobial activity (yield: 88%, IR νmax: 2539 cm⁻¹ for -SH) .
  • Alkyl/Aryl Substituents:
    • The 2-methoxyethyl group in the target compound likely enhances solubility compared to bulkier aryl groups (e.g., 5-phenyl or 7-pyridinyl substituents in compound 5a), which improve kinase inhibition but reduce bioavailability .
    • Antiplatelet activity is highly substituent-dependent: Pyrido[2,3-d]pyrimidin-4(3H)-ones with hydrophobic groups (e.g., phenyl) inhibit ADP-induced aggregation, while reduced tetrahydro derivatives show enhanced activity .

Table 2: Substituent Impact on Activity

Compound Substituents Key Activity (IC50 or % Inhibition)
8a (tetracyclic derivative) 7-Phenyl, fused quinazoline PC-3 IC50 = 7.98 μM
2b (2-mercapto, 5-(4-Cl-phenyl)) 5-(4-Cl-phenyl), 7-phenyl Antimicrobial (88% yield)
Target Compound 3-(2-Methoxyethyl), 2-mercapto Hypothesized improved solubility

Key Research Findings and Activity Profiles

Anticancer Activity

Pyridopyrimidinones with fused quinazoline moieties (e.g., compound 8a) exhibit potent EGFR inhibition (PC-3 IC50 = 7.98 μM), outperforming erlotinib in prostate cancer models . The 2-methoxyethyl group in the target compound may reduce cytotoxicity compared to phenyl-substituted analogs but improve therapeutic windows.

Antimicrobial and Antiplatelet Effects
  • Antimicrobial: 2-Mercapto derivatives with aryl substituents (e.g., 5-phenyl) show broad-spectrum activity, likely due to thiol-mediated disruption of microbial membranes .
  • Antiplatelet: Pyridopyrimidinones inhibit ADP-induced aggregation (50–70% inhibition at 100 μM), though less potent than acetylsalicylic acid in collagen models .

Biological Activity

2-Mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₂N₂O₂S₂
  • Molecular Weight : 244.34 g/mol
  • CAS Number : 1018142-68-1

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including 2-mercapto derivatives, exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that certain derivatives show activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 15 to 25 mm depending on the substituents present on the pyrimidine ring .

Antitumor Activity

Studies have suggested that compounds with a similar structure can inhibit cancer cell proliferation. For example:

  • A study reported that pyrimidine analogs demonstrated cytotoxic effects against several cancer cell lines, including those derived from lung and breast cancers. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Some derivatives have shown promise in reducing inflammation. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with thiol groups often act as enzyme inhibitors. They can bind to active sites on enzymes, thus blocking their activity.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels in cells, leading to reduced cell viability in certain conditions.
  • Cell Cycle Arrest : Certain analogs have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant activity against Candida albicans and Mycobacterium tuberculosis
AntitumorInduced apoptosis in breast cancer cell lines
Anti-inflammatoryInhibition of COX and LOX enzymes

Q & A

Q. What are the standard synthetic methodologies for 2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one?

The compound is typically synthesized via multicomponent reactions or cyclization strategies. For example:

  • One-pot three-component reactions using pyrimidine precursors, thiolating agents, and alkylating reagents under reflux conditions with glacial acetic acid as both solvent and catalyst .
  • Regioselective alkylation at the N3 position using 2-methoxyethyl halides, followed by thiolation with phosphorus pentasulfide (P₂S₅) to introduce the mercapto group . Yields can exceed 80% when reaction parameters (temperature, stoichiometry) are optimized.

Q. How can spectroscopic techniques confirm the structure of this compound?

Key characterization methods include:

  • IR spectroscopy : Identification of the mercapto (-SH) stretch near 2539 cm⁻¹ and carbonyl (C=O) stretch at ~1676 cm⁻¹ .
  • ¹H NMR : Distinct signals for the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂O and δ ~3.2 ppm for OCH₃) and aromatic protons in the pyridopyrimidine core (δ 7.4–8.2 ppm) .
  • Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 365 for analogous derivatives) confirm molecular weight .

Advanced Research Questions

Q. How do substituents on the pyridopyrimidine core influence reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., Cl, F) at the 5-position enhance electrophilic substitution but may reduce solubility in polar solvents .
  • Methoxyethyl groups improve lipophilicity, facilitating membrane permeability in cellular assays, but can complicate crystallization due to conformational flexibility .
  • Structure-activity relationship (SAR) studies require systematic substitution at positions 2, 3, and 5, followed by bioactivity screening (e.g., antimicrobial or kinase inhibition assays) .

Q. What strategies resolve contradictory solubility data in different solvent systems?

Discrepancies arise from the compound’s amphiphilic nature:

  • Polar aprotic solvents (DMSO, DMF): High solubility due to hydrogen bonding with the mercapto group.
  • Nonpolar solvents (CHCl₃, ethyl acetate): Limited solubility unless co-solvents (e.g., methanol) are added .
  • Micellar solubilization : Use surfactants like CTAB (cetyltrimethylammonium bromide) in aqueous buffers for biological testing .

Q. How can regioselectivity challenges during alkylation be addressed?

Competing alkylation at the pyrimidine N1 vs. N3 positions is common:

  • Steric directing groups : Bulky substituents at the 5-position favor N3 alkylation .
  • Lewis acid catalysis : ZnCl₂ or BF₃·Et₂O can coordinate to the pyrimidine ring, directing alkylation to the desired site .
  • Protection-deprotection strategies : Temporarily block reactive sites with trimethylsilyl (TMS) groups .

Q. What analytical methods distinguish tautomeric forms of the mercapto group?

The thione-thiol tautomerism (-S-C=O ↔ -SH) can be resolved via:

  • ¹³C NMR : Thione forms show a carbonyl carbon signal at δ ~175 ppm, while thiols lack this peak .
  • X-ray crystallography : Definitive confirmation of tautomeric states using single-crystal structures .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • Process control : Use in-situ monitoring (e.g., HPLC or FTIR) to track intermediate formation .
  • Solvent selection : Replace glacial acetic acid with recyclable ionic liquids (e.g., [BMIM][BF₄]) to reduce waste .
  • Catalyst recycling : Immobilize Lewis acids on silica gel to improve turnover number (TON) .

Q. What precautions are critical for handling the mercapto group?

  • Oxidation prevention : Conduct reactions under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) .
  • Odor mitigation : Use sealed systems and activated carbon filters to contain volatile thiol byproducts .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data across studies?

Variations in NMR/IR peaks may stem from:

  • Solvent effects : Deuterated DMSO vs. CDCl₃ shifts proton signals .
  • Tautomeric equilibrium : Thiol-thione ratios depend on temperature and pH .
  • Impurity interference : Byproducts (e.g., unreacted starting materials) require rigorous purification (column chromatography, recrystallization) .

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